molecular formula C20H31NaO5 B12058832 Epoprostenol sodium, United States PharmacopeiaReference Standard

Epoprostenol sodium, United States PharmacopeiaReference Standard

Cat. No.: B12058832
M. Wt: 374.4 g/mol
InChI Key: OURCVRVJQMLUNA-QFDVFERUSA-M
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Description

Epoprostenol sodium, also known as prostaglandin I2 sodium salt, is a synthetic analog of prostacyclin. It is a potent vasodilator and inhibitor of platelet aggregation. This compound is primarily used in the treatment of pulmonary arterial hypertension and is recognized for its ability to improve hemodynamics in patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epoprostenol sodium is synthesized through a multi-step process involving the cyclization of prostaglandin precursors. The synthesis typically starts with the preparation of a prostaglandin intermediate, which undergoes a series of reactions including oxidation, reduction, and esterification to form the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of epoprostenol sodium involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound through crystallization and chromatography techniques to meet the standards set by the United States Pharmacopeia .

Chemical Reactions Analysis

Types of Reactions: Epoprostenol sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various epoprostenol derivatives, which can have different pharmacological properties and applications .

Scientific Research Applications

Epoprostenol sodium has a wide range of scientific research applications:

Mechanism of Action

Epoprostenol sodium exerts its effects by binding to prostacyclin receptors on the surface of endothelial cells and platelets. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in vasodilation and inhibition of platelet aggregation. The molecular targets involved include the prostacyclin receptor and downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: Epoprostenol sodium is unique due to its rapid onset of action and short half-life, making it suitable for acute management of pulmonary arterial hypertension. Its specific binding to prostacyclin receptors and the resulting potent vasodilatory effects distinguish it from other similar compounds .

Properties

Molecular Formula

C20H31NaO5

Molecular Weight

374.4 g/mol

IUPAC Name

sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-ylidene]pentanoate

InChI

InChI=1S/C20H32O5.Na/c1-2-3-4-8-15(21)10-11-16-17(22)12-18-20(16)14(13-25-18)7-5-6-9-19(23)24;/h7,10-11,15-18,20-22H,2-6,8-9,12-13H2,1H3,(H,23,24);/q;+1/p-1/b11-10+,14-7-;/t15-,16-,17+,18-,20+;/m0./s1

InChI Key

OURCVRVJQMLUNA-QFDVFERUSA-M

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1/C(=C\CCCC(=O)[O-])/CO2)O)O.[Na+]

Canonical SMILES

CCCCCC(C=CC1C(CC2C1C(=CCCCC(=O)[O-])CO2)O)O.[Na+]

Origin of Product

United States

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